Acetic acid;1-(4-ethoxyphenyl)piperazine
Description
Significance of Piperazine (B1678402) Scaffold in Contemporary Chemical Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com Its prevalence in a wide array of therapeutic agents stems from its unique physicochemical properties. The two basic nitrogen atoms can improve the aqueous solubility and pharmacokinetic profile of drug candidates, which is crucial for their bioavailability. nih.gov The piperazine core is conformationally flexible and can be readily functionalized at its nitrogen atoms, allowing chemists to link different pharmacophores or fine-tune the molecule's interaction with biological targets. tandfonline.comtandfonline.com This versatility has led to the incorporation of the piperazine scaffold into drugs with diverse pharmacological activities, including anticancer, antimicrobial, antidepressant, and antiviral properties. nih.govbenthamdirect.comwisdomlib.org
Overview of Arylpiperazine Derivatives and their Structural Diversity
Arylpiperazines are a major subclass of piperazine derivatives characterized by the direct attachment of an aryl (aromatic) group to one of the piperazine nitrogen atoms. This structural motif is a cornerstone in the design of compounds targeting the central nervous system (CNS). mdpi.com The compound 1-(4-ethoxyphenyl)piperazine (B1581692) is a classic example, featuring an ethoxy-substituted phenyl ring.
The structural diversity of arylpiperazines is vast and arises from several key modification points:
Substitution on the Aryl Ring: The type, position, and number of substituents on the aromatic ring significantly influence the compound's electronic properties and biological activity. nih.gov
Linker Modification: Often, a flexible aliphatic chain is attached to the second piperazine nitrogen, connecting it to another pharmacophore. The length and nature of this linker are critical for optimizing interactions with molecular targets. mdpi.comnih.gov
Terminal Substructure: The group at the end of the linker chain can be varied extensively, leading to a wide range of pharmacological profiles. nih.gov
This modular structure allows for the creation of large libraries of compounds for drug discovery, targeting a multitude of receptors and enzymes. mdpi.commdpi.com For instance, arylpiperazines are well-known ligands for various G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com
Interdisciplinary Relevance of Acetic Acid in Organic Synthesis and Analytical Chemistry
Acetic acid (CH₃COOH), the main component of vinegar, is a fundamental chemical with broad utility across scientific disciplines. knowde.comanalytice.com In organic synthesis, it serves multiple roles:
Reagent: It is a key building block for producing a vast number of chemical compounds, including vinyl acetate (B1210297) monomer (for paints and adhesives), acetic anhydride (B1165640) (an acetylation agent), and various acetate esters (used as solvents). knowde.comwikipedia.orgchemicals.co.uk
Solvent: As a polar protic solvent, acetic acid is effective in dissolving both polar and non-polar substances, making it useful for reactions and for purifying organic compounds through recrystallization. wikipedia.orgbyjus.com
Catalyst: It can act as a catalyst in certain reactions, such as in the production of terephthalic acid. wikipedia.org
In analytical chemistry, glacial acetic acid (a concentrated form) is employed as a non-aqueous solvent for the titration of weakly basic substances, such as organic amides. wikipedia.orgbyjus.com It is also used in various laboratory procedures, including histology and microscopy, for tissue processing and staining. valcogroup-valves.com
Scope and Objectives for Research on 1-(4-Ethoxyphenyl)piperazine and its Interplay with Acetic Acid
The subject of this article, "Acetic acid;1-(4-ethoxyphenyl)piperazine," implies the formation of a salt, specifically 1-(4-ethoxyphenyl)piperazinium acetate. The primary amino group of the piperazine ring is basic and will readily react with the acidic proton of acetic acid in an acid-base reaction.
Research into this specific salt and the broader interaction between these two compounds could pursue several objectives:
Synthesis and Characterization: Developing efficient methods for the synthesis and purification of the acetate salt. This would involve detailed characterization using techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to understand its precise chemical structure.
Physicochemical Property Profiling: Investigating key properties of the salt, such as its melting point, solubility in various solvents, and hygroscopicity. These parameters are critical for its potential use in pharmaceutical formulations or as a chemical intermediate.
Comparative Studies: Comparing the properties of the acetate salt to the free base form of 1-(4-ethoxyphenyl)piperazine or other salt forms (e.g., hydrochloride). Salt formation is a common strategy to improve the stability and solubility of active pharmaceutical ingredients.
Application as a Building Block: Exploring the use of 1-(4-ethoxyphenyl)piperazine acetate as a more handleable or reactive intermediate in the synthesis of more complex molecules. The acetate counter-ion could influence reaction pathways or product outcomes compared to using the free base.
The following table outlines some of the known physical properties for the parent compound, 1-(4-ethoxyphenyl)piperazine.
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| Boiling Point | 356.7°C at 760 mmHg |
| Density | 1.04 g/cm³ |
| Flash Point | 169.5°C |
| Refractive Index | 1.528 |
Data sourced from commercial supplier information. alfachemch.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5472-40-2 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
acetic acid;1-(4-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O.C2H4O2/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14;1-2(3)4/h3-6,13H,2,7-10H2,1H3;1H3,(H,3,4) |
InChI Key |
GTDSUYKWLCQJEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCNCC2.CC(=O)O |
Origin of Product |
United States |
Advanced Characterization Methodologies for 1 4 Ethoxyphenyl Piperazine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(4-ethoxyphenyl)piperazine (B1581692), ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete map of the molecular framework.
Proton NMR (¹H-NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The expected spectrum of 1-(4-ethoxyphenyl)piperazine would display distinct signals corresponding to the ethoxy group, the aromatic protons on the phenyl ring, and the protons of the piperazine (B1678402) ring.
The ethoxy group is expected to show a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The aromatic protons on the 4-substituted phenyl ring will appear as a pair of doublets, typical of an AA'BB' system, due to the symmetry of the substitution pattern. The eight protons on the piperazine ring are chemically equivalent in two sets: four protons adjacent to the nitrogen linked to the phenyl group (N-CH₂) and four protons adjacent to the secondary amine nitrogen (NH-CH₂). These typically appear as triplets or complex multiplets.
The chemical shifts are influenced by the electronic effects of the substituents. The ether oxygen deshields the adjacent aromatic and methylene protons, shifting them downfield. The nitrogen atoms of the piperazine ring also have a significant effect on the chemical shifts of the ring protons. Based on data from the closely related analogue, 1-(4-methoxyphenyl)piperazine (B173029), the predicted chemical shifts for 1-(4-ethoxyphenyl)piperazine are detailed below chemicalbook.comnih.gov.
Table 1: Predicted ¹H-NMR Chemical Shifts for 1-(4-Ethoxyphenyl)piperazine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to -OEt) | ~6.95 | d | 2H |
| Aromatic H (meta to -OEt) | ~6.85 | d | 2H |
| -OCH₂- (Ethoxy) | ~4.00 | q | 2H |
| Ar-N-(CH₂)₂- (Piperazine) | ~3.10 | t | 4H |
| -NH-(CH₂)₂- (Piperazine) | ~3.00 | t | 4H |
| -CH₃ (Ethoxy) | ~1.40 | t | 3H |
| -NH- (Piperazine) | Variable | s (broad) | 1H |
Carbon-13 NMR (¹³C-NMR) provides information on the carbon skeleton of a molecule. For 1-(4-ethoxyphenyl)piperazine, a total of eight distinct signals are expected in the ¹³C-NMR spectrum, corresponding to the unique carbon atoms in the molecule, assuming free rotation and no conformational isomers at room temperature. rsc.orgresearchgate.net
The spectrum would feature four signals for the aromatic carbons, with the carbon atom directly attached to the oxygen (-C-O) being the most deshielded in the aromatic region. The carbon ipso to the piperazine nitrogen will also have a characteristic shift. Two signals are expected for the piperazine ring carbons, representing the two different chemical environments (-N-CH₂- vs. -NH-CH₂-). Finally, two signals in the upfield region will correspond to the ethoxy group carbons (-OCH₂ and -CH₃). The assignment of these signals can be confirmed using advanced NMR techniques.
Table 2: Predicted ¹³C-NMR Chemical Shifts for 1-(4-Ethoxyphenyl)piperazine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (C-O) | ~153 |
| Aromatic C (C-N) | ~145 |
| Aromatic C (CH, ortho to -OEt) | ~120 |
| Aromatic C (CH, meta to -OEt) | ~115 |
| -OCH₂- (Ethoxy) | ~64 |
| Ar-N-(CH₂)₂- (Piperazine) | ~51 |
| -NH-(CH₂)₂- (Piperazine) | ~46 |
| -CH₃ (Ethoxy) | ~15 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-(4-ethoxyphenyl)piperazine, it would show correlations between the -OCH₂- and -CH₃ protons of the ethoxy group, and between the adjacent methylene groups within the piperazine ring. It would also confirm the coupling between the ortho and meta protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlation). It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula of 1-(4-ethoxyphenyl)piperazine is C₁₂H₁₈N₂O, corresponding to a monoisotopic mass of 206.1419 Da. scbt.comuni.lualfachemch.com
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For a compound like 1-(4-ethoxyphenyl)piperazine, which is a basic amine, electrospray ionization (ESI) in positive ion mode is typically used. In the full scan MS spectrum, the protonated molecule [M+H]⁺ would be observed as the base peak at an m/z of approximately 207.1492. uni.lu
Tandem mass spectrometry (MS/MS) of the parent ion (m/z 207) induces fragmentation, providing a characteristic pattern that serves as a structural fingerprint. For phenylpiperazine analogues, fragmentation commonly occurs at the C-N bonds of the piperazine ring and the bond connecting the piperazine ring to the phenyl group. researchgate.netxml-journal.net
Table 3: Predicted LC-MS/MS Fragmentation of 1-(4-Ethoxyphenyl)piperazine ([M+H]⁺)
| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 207.15 | [C₁₂H₁₉N₂O]⁺ | Parent Ion [M+H]⁺ |
| 179.12 | [C₁₀H₁₅N₂O]⁺ | Loss of ethylene (B1197577) (C₂H₄) from piperazine ring |
| 164.11 | [C₁₀H₁₄NO]⁺ | Cleavage of piperazine ring (loss of C₂H₅N) |
| 135.08 | [C₈H₁₁O]⁺ | Ethoxyphenyl cation, from cleavage of Ar-N bond |
| 86.09 | [C₄H₁₀N₂]⁺ | Protonated piperazine radical cation |
| 56.05 | [C₃H₆N]⁺ | Piperazine ring fragment |
GC-MS is another widely used technique for the analysis of volatile and thermally stable compounds. While some piperazine derivatives may require derivatization to improve their chromatographic properties, many can be analyzed directly. researchgate.net Under electron ionization (EI), the compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and a series of characteristic fragment ions.
The molecular ion peak at m/z 206 would be expected, and its presence confirms the molecular weight. The fragmentation pattern under EI is often more extensive than in ESI and provides detailed structural information. The fragmentation pathways are generally similar to those observed in LC-MS/MS, involving cleavages of the piperazine ring and the aryl-nitrogen bond. researchgate.net
Table 4: Predicted GC-MS (EI) Fragmentation of 1-(4-Ethoxyphenyl)piperazine
| Predicted m/z | Proposed Fragment Ion Structure |
|---|---|
| 206 | [C₁₂H₁₈N₂O]⁺· (Molecular Ion) |
| 191 | [M - CH₃]⁺ |
| 178 | [M - C₂H₄]⁺· |
| 163 | [M - C₂H₅N]⁺· |
| 135 | [C₈H₁₁O]⁺ |
| 107 | [C₇H₇O]⁺ (Loss of C₂H₄ from m/z 135) |
| 85 | [C₄H₉N₂]⁺ |
| 56 | [C₃H₆N]⁺ |
Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint." In the context of 1-(4-ethoxyphenyl)piperazine and its analogues, IR spectroscopy is instrumental in confirming the presence of key structural motifs such as the piperazine ring, the aromatic system, and the ether linkage.
The analysis of related piperazine derivatives reveals characteristic absorption bands. For instance, aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and ethoxy groups appear just below this threshold, in the 2800-3000 cm⁻¹ range. mdpi.com The presence of the ether group (C-O-C) is confirmed by strong stretching bands, often in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations within the phenyl ring usually give rise to one or more bands in the 1610-1450 cm⁻¹ region. nih.gov
In more complex analogues that incorporate additional functional groups, such as carbonyls (C=O), these groups produce very strong and distinct absorption bands. For example, in piperazine derivatives containing amide or ketone functionalities, a strong C=O stretching band is typically observed in the 1730-1630 cm⁻¹ range. nih.gov
Table 1: Representative IR Absorption Bands for Functional Groups in 1-(4-Ethoxyphenyl)piperazine Analogues
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 mdpi.com |
| Aliphatic C-H | Stretch | 2800 - 3000 mdpi.com |
| Aromatic C=C | Stretch | 1450 - 1610 nih.gov |
| Ether C-O-C | Asymmetric Stretch | 1200 - 1250 |
| Amine C-N | Stretch | 1020 - 1220 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details.
While the specific crystal structure for 1-(4-ethoxyphenyl)piperazine is not detailed in the provided sources, extensive crystallographic studies have been conducted on closely related analogues. These studies consistently show that the piperazine ring typically adopts a stable chair conformation. researchgate.netnih.gov This conformation minimizes steric strain between the atoms of the ring.
For example, the crystal structure of (E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one, an analogue containing the 4-ethoxyphenyl moiety, was determined by single-crystal X-ray diffraction. researchgate.net The analysis confirmed that the piperazine ring adopts a chair conformation. researchgate.net Similarly, studies on salts of 1-(2-methoxyphenyl)piperazine (B120316) also show the piperazine ring in a chair conformation. nih.gov The data obtained from such analyses, including lattice parameters (a, b, c, α, β, γ) and the space group, provide unambiguous proof of the compound's solid-state structure.
Table 2: Example Crystallographic Data for an Analogue, (E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₈H₂₈F₂N₂O₂ |
| Molecular Weight | 462.52 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.227 (2) |
| b (Å) | 11.897 (2) |
| c (Å) | 20.149 (4) |
| β (°) | 100.04 (3) |
| Volume (ų) | 2414.0 (8) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's empirical and molecular formula, thereby confirming its elemental composition and purity.
For 1-(4-ethoxyphenyl)piperazine, the molecular formula is C₁₂H₁₈N₂O. scbt.comalfachemch.com Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. This technique is routinely used to confirm the identity of newly synthesized analogues. For instance, in the characterization of a copper(I) complex, elemental analysis was reported as "Anal. calcd for C₂₈H₂₅BCuF₄N₆P... C, 53.65; H, 4.02; N, 13.41. Found (%): C, 53.45; H, 4.04; N, 13.39," demonstrating the close match between calculated and found values. mdpi.com
Table 3: Theoretical Elemental Composition of 1-(4-Ethoxyphenyl)piperazine
| Element | Symbol | Atomic Weight (u) | Atoms in Formula | Total Mass (u) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 69.86% |
| Hydrogen | H | 1.008 | 18 | 18.144 | 8.80% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.59% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.76% |
| Total | | | | 206.289 | 100.00% |
Derivatization Strategies and Analytical Method Development for Piperazines, Including Those Linked to Acetic Acid
Derivatization Reagents and Protocols for Analytical Purposes
The selection of a derivatization reagent is critical and depends on the analyte's functional groups and the desired detection technique. For piperazines, which contain secondary amine groups, several reagents have been successfully employed to create stable and easily detectable derivatives.
Acetic anhydride (B1165640) is a versatile reagent used for the acetylation of primary and secondary amines. nih.gov This process, known as acetylation, introduces an acetyl group onto the amine nitrogen. Under specific conditions, acetic anhydride can derivatize amines and phenols. nih.gov This derivatization strategy has been successfully applied to the analysis of piperazine (B1678402) residues in complex matrices.
In one optimized method for quantifying piperazine in animal tissues, samples were extracted and then derivatized with acetic anhydride before analysis by gas chromatography–tandem mass spectrometry (GC-MS/MS). researchgate.net The validation of this method demonstrated its effectiveness for trace analysis. researchgate.net The average recoveries of piperazine from spiked chicken and pig tissues were found to be between 77.46% and 96.26%, with relative standard deviations (RSDs) ranging from 1.55% to 6.64%. researchgate.net These results indicate that acetylation with acetic anhydride is a reliable approach for preparing piperazine samples for chromatographic analysis.
Beyond acetic anhydride, other reagents are widely used to label piperazines, particularly for methods employing fluorescence or UV-Vis detection.
Dansyl Chloride (DNS-Cl) is a highly effective reagent for derivatizing primary and secondary amines, yielding intensely fluorescent products. researchgate.netqascf.com The reaction involves the nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride group of DNS-Cl, resulting in a stable sulfonamide derivative. qascf.com For piperazine, the reaction is typically monosubstituted, forming 1-dansyl piperazine. researchgate.netqascf.com This pre-column derivatization significantly enhances the detectability of piperazine, allowing for its quantification in various samples, including animal products and pharmaceutical ingredients. researchgate.netjst.go.jp The resulting derivative is reported to be relatively stable for up to 12 hours at room temperature. researchgate.netqascf.com
4-chloro-7-nitrobenzofuran (NBD-Cl) , also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole, is another prominent derivatizing agent. jocpr.comnih.gov It reacts with primary and secondary amines to form stable, UV-active, and often fluorescent adducts. jocpr.comnih.govjocpr.com NBD-Cl itself is not fluorescent but forms highly fluorescent derivatives upon reaction. nih.gov This property makes it exceptionally useful for converting colorless and non-fluorescent compounds into derivatives that can be detected by UV-Vis or fluorescence spectroscopy. nih.gov The reaction has been successfully used to develop methods for analyzing trace amounts of piperazine in active pharmaceutical ingredients (APIs). jocpr.comjocpr.comjocpr.com
| Derivatizing Agent | Target Functional Group | Derivative Properties | Common Detection Method |
|---|---|---|---|
| Acetic Anhydride | Primary/Secondary Amines, Phenols | Acetylated derivative | GC-MS |
| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amines | Highly fluorescent sulfonamide | HPLC-FLD, UHPLC-FLD, LC-MS |
| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Primary/Secondary Amines | UV-active, fluorescent adduct | HPLC-UV, HPLC-FLD |
To achieve the low limits of detection (LOD) and quantification (LOQ) required for trace analysis, the derivatization protocol must be carefully optimized. Key parameters include reagent concentration, reaction time, temperature, and pH.
For the derivatization of piperazine with dansyl chloride, conditions such as the amount of catalytic triethylamine, the concentration of DNS-Cl, and the reaction temperature and time are optimized to maximize the yield of the derivative. qascf.com Similarly, for NBD-Cl derivatization, the reaction is typically carried out in an alkaline medium to facilitate the nucleophilic substitution. researchgate.net
Method validation is a critical component of optimization. For an HPLC-UV method using NBD-Cl, validation parameters such as linearity, accuracy, precision, and robustness are established. jocpr.com In one study, the method was validated in a range of approximately 30 to 350 ppm, with a limit of detection (LOD) of 30 ppm and a limit of quantification (LOQ) of 90 ppm. jocpr.com The precision was excellent, with a relative standard deviation (%RSD) for the peak area of 1.13%, and recovery rates were between 104.87% and 108.06%. jocpr.com Spiked recovery tests confirmed that the derivatization reaction proceeds smoothly without interference from the API matrix. jocpr.comjocpr.comjocpr.com
Chromatographic Methodologies for Separation and Quantification
Once derivatized, piperazines can be effectively separated and quantified using modern chromatographic techniques. The choice between UHPLC and HPLC often depends on the desired speed, resolution, and sensitivity of the analysis.
UHPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which allows for faster analysis times and improved chromatographic efficiency compared to traditional HPLC. qascf.com This technique has been successfully applied to the analysis of piperazine derivatives.
For the determination of dansyl-derivatized piperazine in animal tissues, a UHPLC method coupled with a fluorescence detector (FLD) was developed. researchgate.netqascf.com The separation was achieved on an Acquity UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 μm) using an isocratic mobile phase of ultrapure water and acetonitrile (B52724) (15:85, v/v). qascf.com This setup provided a short detection time, with the derivative of piperazine eluting at approximately 3.2 minutes. qascf.com
HPLC remains a robust and widely used technique for the analysis of derivatized piperazines. nih.gov A variety of column chemistries and detector types can be employed depending on the specific application.
A validated HPLC-UV method for the quantification of NBD-Cl derivatized piperazine utilized a Chiralpak IC column (250 x 4.6 mm, 5 µm). jocpr.com The analysis was performed at 35°C with a mobile phase consisting of acetonitrile, methanol (B129727), and diethylamine (90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min, and detection was carried out at 340 nm. jocpr.com In another application, HPLC coupled with mass spectrometry (HPLC-MS) was used for the sensitive determination of dansyl-derivatized piperazine in a pharmaceutical substance. jst.go.jp This method employed a Waters SunFire C8 column (150 × 4.6 mm, 3.5 μm) with a gradient elution of formic acid and acetonitrile. jst.go.jp The development of HPLC-Diode Array Detection (DAD) methods has also allowed for the rapid separation and quantification of various piperazine derivatives in under 4 minutes. researchgate.net
| Technique | Column | Mobile Phase | Flow Rate | Detector | Analyte | Reference |
|---|---|---|---|---|---|---|
| UHPLC | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | Water/Acetonitrile (15:85, v/v) | Not Specified | FLD | Dansyl-piperazine | qascf.com |
| HPLC | Chiralpak IC (250 x 4.6 mm, 5 µm) | Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v) | 1.0 mL/min | UV (340 nm) | NBD-piperazine | jocpr.com |
| HPLC | Waters SunFire C8 (150 x 4.6 mm, 3.5 µm) | Formic acid and Acetonitrile (gradient) | Not Specified | MS | Dansyl-piperazine | jst.go.jp |
| HPLC | Not Specified | Not Specified | Not Specified | DAD | Piperazine derivatives | researchgate.net |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, many piperazine derivatives, including 1-(4-ethoxyphenyl)piperazine (B1581692), exhibit low volatility and high polarity, making direct GC analysis challenging. To overcome these limitations, derivatization is a common and necessary strategy to increase compound volatility and improve chromatographic peak shape. researchgate.net
Derivatization involves chemically modifying the analyte to create a new compound with properties more suitable for GC analysis. For piperazines, this typically targets the secondary amine groups within the piperazine ring. Common derivatization reagents include:
Perfluoroacylating agents: Reagents like trifluoroacetyl anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the amine groups to form stable, volatile derivatives that are highly detectable, especially with an electron capture detector (ECD) or mass spectrometer (MS). oup.com
Chloroformates: Ethyl chloroformate and isobutyl chloroformate are also used to create less polar and more volatile derivatives suitable for GC analysis.
A validated GC method for piperazine and its substituted derivatives was developed using a DB-17 column, with helium as the carrier gas and a flame ionization detector (FID). researchgate.net The method demonstrated good separation and peak shapes for various piperazine compounds. When coupled with mass spectrometry (GC-MS), this technique provides definitive structural information, allowing for the specific identification of isomers and metabolites. oup.comnih.gov For instance, GC-MS can differentiate between isomeric ethoxybenzylpiperazines and methylenedioxybenzylpiperazines based on their unique fragmentation patterns. oup.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid analytical method used for the qualitative analysis of mixtures, determination of compound purity, and optimization of separation conditions for column chromatography. umass.educhemistryhall.comaga-analytical.com.pl For the analysis of piperazine derivatives, TLC is typically performed on silica (B1680970) gel plates, which act as the stationary phase. umass.edunih.gov
The separation principle of TLC relies on the differential partitioning of compounds between the stationary phase and a mobile phase (eluent). chemistryhall.com The choice of mobile phase is critical for achieving effective separation. A common mobile phase for separating a complex piperazine derivative consists of a mixture of butanol, acetic acid, and water. nih.gov The polarity of the solvent system is adjusted to control the movement of the compounds up the plate; more polar compounds interact more strongly with the silica gel and travel shorter distances, resulting in a lower Retention Factor (Rf) value. chemistryhall.com
Visualization of the separated spots on a TLC plate can be achieved under UV light if the compounds are UV-active. chemistryhall.com For compounds like 1-(4-ethoxyphenyl)piperazine, which possess a phenyl ring, UV detection is a viable option. After development, the plate is dried, and the Rf value for each spot is calculated to aid in identification. chemistryhall.com
Spectroscopic Analytical Techniques in Conjunction with Chromatography (e.g., HPLC-UV, UHPLC-FLD)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the analysis of pharmaceutical compounds, including piperazine derivatives. unodc.org These methods offer high resolution and sensitivity. However, the basic piperazine structure lacks a strong native chromophore, making detection at low concentrations by UV-Vis spectrophotometry difficult. jocpr.com
To enhance detection, pre-column derivatization is employed to attach a chromophoric or fluorophoric tag to the analyte. jocpr.comqascf.com
HPLC-UV: A widely used derivatizing agent for HPLC with UV detection is 4-chloro-7-nitrobenzofuran (NBD-Cl). jocpr.comjocpr.com This reagent reacts with the secondary amine of the piperazine ring to form a stable, UV-active derivative, allowing for sensitive detection at wavelengths around 340 nm. jocpr.com This approach enables the quantification of trace amounts of piperazine in active pharmaceutical ingredients (APIs). jocpr.comjocpr.com
UHPLC-FLD: For even greater sensitivity, fluorescence detection (FLD) can be utilized. qascf.com Derivatization with a fluorescent tag, such as dansyl chloride (DNS-Cl), transforms the piperazine molecule into a highly fluorescent compound. qascf.comqascf.comresearchgate.net A UHPLC-FLD method has been established for determining piperazine residues in various matrices, offering excellent sensitivity and selectivity. qascf.comqascf.com The separation is often achieved on a C18 or similar reversed-phase column using a mobile phase typically consisting of an acetonitrile and water mixture. qascf.comqascf.com
These hyphenated techniques provide a robust platform for the quantitative analysis of 1-(4-ethoxyphenyl)piperazine and related compounds in complex samples.
Rigorous Method Validation Parameters for Analytical Reliability
To ensure that an analytical method is suitable for its intended purpose, it must be thoroughly validated according to guidelines such as those from the International Council for Harmonisation (ICH). researchgate.net Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound. researchgate.netnih.gov Key validation parameters include linearity, limits of detection and quantification, accuracy, and precision. nih.govjocpr.com
Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A series of standard solutions of known concentrations are prepared and analyzed. jocpr.com The response (e.g., peak area) is then plotted against concentration, and a linear regression is performed. The correlation coefficient (R²) is a key indicator of linearity, with values greater than 0.999 being highly desirable. jocpr.comresearchgate.netresearchgate.net
| Technique | Linearity Range | Correlation Coefficient (R²) | Source |
|---|---|---|---|
| HPLC-UV (derivatized) | 30 - 350 ppm | 0.999 | jocpr.com |
| UHPLC-FLD (derivatized) | LOQ to 200.0 µg/kg | ≥ 0.9991 | qascf.com |
| HPLC-FLD (derivatized) | 20 - 120 ng/g | ≥ 0.996 | researchgate.net |
| HPLC | 0.025 - 0.903 µg/ml | 0.999 | researchgate.net |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These values are often determined by analyzing a series of diluted solutions and are typically defined based on the signal-to-noise ratio (S/N), commonly 3:1 for LOD and 10:1 for LOQ. jocpr.com
| Technique | LOD | LOQ | Source |
|---|---|---|---|
| HPLC-UV (derivatized) | 30 ppm | 90 ppm | jocpr.com |
| UHPLC-FLD (derivatized) | 0.50 - 1.20 µg/kg | 1.80 - 3.50 µg/kg | qascf.com |
| GC | 0.005 - 0.008% (of 1000 µg/mL) | 0.002 - 0.03% (of 1000 µg/mL) | |
| HPLC | 0.007 µg/ml | 0.024 µg/ml | researchgate.net |
Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. jocpr.com
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. jocpr.com Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision).
| Technique | Parameter | Result | Source |
|---|---|---|---|
| HPLC-UV (derivatized) | Accuracy (% Recovery) | 104.87 - 108.06% | jocpr.com |
| HPLC-UV (derivatized) | Precision (%RSD) | < 4.0% | jocpr.com |
| UHPLC-FLD (derivatized) | Accuracy (% Recovery) | 79.64 - 99.77% | qascf.com |
| UHPLC-FLD (derivatized) | Precision (%RSD) | 1.14 - 5.63% | qascf.com |
| GC | Precision (%RSD) | < 2.0% | |
| GC | Accuracy (% Recovery at LOQ) | 97.5 - 98.9% |
Evaluation of Method Robustness and Ruggedness
In analytical chemistry, robustness and ruggedness are crucial parameters in method validation that establish the reliability of a procedure in real-world laboratory settings. pharmaguideline.comlabmanager.com Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in its internal parameters, such as mobile phase composition, pH, column temperature, and flow rate. pharmaguideline.comlabmanager.com Ruggedness, conversely, measures the reproducibility of results when external factors are varied, including different analysts, instruments, laboratories, or days. pharmaguideline.com
The validation of analytical methods for piperazines frequently includes rigorous testing for both robustness and ruggedness to ensure consistent performance. For instance, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method developed for piperazine analysis following derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) was subjected to robustness testing. jocpr.com During this evaluation, chromatographic conditions were intentionally altered. The study found that despite variations in flow rate and column temperature, the relative standard deviation (%RSD) for the peak area of the piperazine derivative remained below 4.0%, demonstrating the method's robustness. jocpr.com
Similarly, gas chromatography (GC) methods developed for the determination of piperazine and its derivatives have been validated for both robustness and ruggedness, confirming their reliability for routine application. researchgate.nethakon-art.com In one such study, the method's precision was confirmed with a %RSD within 2.0% under varied conditions. hakon-art.com A liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for a piperazine-related impurity was also validated according to International Council for Harmonisation (ICH) guidelines, which include assessments of robustness. researchgate.net
The evaluation of these parameters is essential as it provides an indication of the method's reliability during normal usage and establishes a set of system suitability parameters to ensure the validity of the analytical procedure is maintained. pharmaguideline.com
| Method | Parameter Varied (for Robustness) | Acceptance Criteria | Reference |
|---|---|---|---|
| HPLC-UV with NBD-Cl Derivatization | Flow Rate, Column Temperature, Mobile Phase Composition | %RSD for peak area < 4.0% | jocpr.com |
| Gas Chromatography (GC) | Injector Temperature, Detector Temperature, Flow Rate | %RSD for peak area < 2.0% | hakon-art.com |
| LC-MS/MS | Mobile Phase Composition, Column Temperature | Validated as per ICH Guidelines | researchgate.net |
Presumptive Analytical Testing and Screening Methods
Presumptive analytical tests, also known as screening methods, serve as a critical first step in the identification of unknown substances. rsc.orgunodc.org These procedures are designed to be simple, rapid, selective, and inexpensive, making them suitable for field use and for handling large quantities of samples. rsc.orgresearchgate.net They provide a preliminary indication of the possible presence or absence of a specific drug or class of drugs, such as piperazines, in a sample. unodc.org
Color tests, or spot tests, are a frequently employed technique for presumptive identification. rsc.orgunodc.org A specific color test has been developed and validated for the detection of piperazine analogues in illicit materials. rsc.orgresearchgate.net This method utilizes the spectrophotometric reagent sodium 1,2-naphthoquinone-4-sulphonate (NQS). rsc.orgresearchgate.net The reaction of NQS with a piperazine, such as 1-(4-ethoxyphenyl)piperazine, is nearly instantaneous at room temperature, producing an intense, bright orange-red colored complex that can be assessed visually. rsc.orgresearchgate.net
Validation studies have demonstrated that this NQS-based test is highly effective for preliminary screening. rsc.orgresearchgate.net Key findings from the validation include:
Specificity : The characteristic color change is unique to the piperazine class at room temperature. rsc.orgresearchgate.net
Selectivity : The test is not affected by the presence of common cutting agents like glucose and caffeine, even in samples with only 5% purity. rsc.orgresearchgate.net
Limit of Detection (LOD) : The operational limit of detection was established at 40 μg. rsc.org
Limitations : The stability of the NQS reagent is limited; it must be stored in a refrigerated environment for no more than one week to ensure reliable results. rsc.orgresearchgate.net
In addition to color tests, other presumptive methods like microcrystalline tests may be used. These tests involve the reaction of the target compound with a reagent to form characteristic crystals that can be identified under a microscope, offering another layer of preliminary identification. unodc.org
| Parameter | Description | Reference |
|---|---|---|
| Test Type | Color Spot Test | rsc.orgresearchgate.net |
| Reagent | Sodium 1,2-naphthoquinone-4-sulphonate (NQS) | rsc.orgresearchgate.net |
| Positive Result | Intense, bright orange-red color | rsc.orgresearchgate.net |
| Limit of Detection | 40 μg | rsc.org |
| Specificity | Specific to the piperazine class | rsc.orgresearchgate.net |
| Interference | Unaffected by common cutting agents (glucose, caffeine) | rsc.orgresearchgate.net |
Structure Property Relationships and Design Principles for Ethoxyphenylpiperazine Scaffolds
Impact of 4-Ethoxyphenyl Substitution on Molecular Conformation and Electronic Properties
Computational studies and experimental data from analogous arylpiperazine derivatives suggest that the electronic properties of the scaffold are significantly modulated by the ethoxyphenyl group. The oxygen atom of the ethoxy group acts as an electron-donating group through resonance, increasing the electron density of the phenyl ring, particularly at the ortho and para positions. This electronic effect can influence the basicity of the piperazine (B1678402) nitrogens and the molecule's ability to participate in various intermolecular interactions.
Table 1: Calculated Electronic Properties of 1-(4-Ethoxyphenyl)piperazine (B1581692) Analogs
| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|
| 1-Phenylpiperazine | 1.85 | -5.98 | -0.25 |
| 1-(4-Methoxyphenyl)piperazine (B173029) | 2.54 | -5.72 | -0.18 |
| 1-(4-Ethoxyphenyl)piperazine | 2.61 | -5.68 | -0.17 |
Note: Data are hypothetical and for illustrative purposes based on general chemical principles.
The increased electron density on the phenyl ring can enhance π-π stacking interactions with aromatic residues in biological targets. Furthermore, the ethoxy group provides an additional site for hydrogen bonding, which can contribute to the binding affinity and selectivity of the molecule.
Conformational Analysis and Stereochemical Influences within the Piperazine Ring
The piperazine ring's conformational flexibility is a key determinant of its biological activity. As a saturated six-membered ring, it predominantly exists in a chair conformation. For 1-substituted piperazines, the substituent's size and nature dictate its preferred orientation (axial vs. equatorial). In "Acetic acid;1-(4-ethoxyphenyl)piperazine," the bulky 4-ethoxyphenyl group strongly favors the equatorial position to minimize 1,3-diaxial interactions.
The stereochemistry of the piperazine ring itself is achiral in its unsubstituted form. However, substitution can introduce chiral centers. While the parent 1-(4-ethoxyphenyl)piperazine is achiral, the introduction of substituents on the carbon atoms of the piperazine ring can create stereoisomers with distinct pharmacological profiles.
Dynamic NMR studies on similar N-arylpiperazines have shown that the piperazine ring can undergo ring inversion, although the energy barrier for this process is influenced by the N-substituents. The presence of the bulky ethoxyphenyl group is expected to raise the energy barrier for ring inversion, thus stabilizing the equatorial conformation.
Table 2: Conformational Energy Profile of 1-Arylpiperazines
| Substituent | Equatorial Conformer Energy (kcal/mol) | Axial Conformer Energy (kcal/mol) | Energy Difference (kcal/mol) |
|---|---|---|---|
| Phenyl | 0 | 2.5 | 2.5 |
| 4-Methoxyphenyl | 0 | 2.8 | 2.8 |
| 4-Ethoxyphenyl | 0 | 3.1 | 3.1 |
Note: Data are hypothetical and for illustrative purposes based on computational chemistry principles.
Influence of Covalently Linked Acetic Acid Moieties on Molecular Recognition and Interactions
The covalent attachment of an acetic acid moiety to the second nitrogen of the piperazine ring introduces a critical functional group for molecular recognition. The carboxylic acid group is a versatile hydrogen bond donor and acceptor, and at physiological pH, it can exist in its carboxylate form, providing a negative charge that can engage in ionic interactions.
This appended group significantly increases the molecule's polarity and potential for forming strong, directional interactions with biological targets. The acetic acid moiety can interact with positively charged amino acid residues such as arginine and lysine, or with other hydrogen bond donors and acceptors in a receptor's binding pocket.
Rational Design Strategies for Novel Piperazine Derivatives based on Structure-Property Correlations
The structural insights gained from analyzing "this compound" provide a foundation for the rational design of new derivatives with tailored properties. Structure-property correlations allow for the strategic modification of the scaffold to enhance affinity, selectivity, and pharmacokinetic profiles.
One key design strategy involves modifying the substituents on the phenyl ring. Altering the position and nature of the alkoxy group (e.g., methoxy (B1213986), propoxy) or introducing other substituents (e.g., halogens, alkyl groups) can fine-tune the electronic properties and steric profile of the molecule, potentially leading to improved interactions with the target receptor.
Another approach focuses on modifying the linker between the piperazine ring and the acidic moiety. Varying the length and rigidity of this linker can alter the spatial relationship between the key pharmacophoric elements—the arylpiperazine core and the acidic group—allowing for optimal positioning within the binding site of a target protein. For instance, replacing the flexible acetic acid with a more constrained acidic group could enhance selectivity.
Furthermore, introducing chirality into the piperazine ring by adding substituents to its carbon atoms can lead to stereoisomers with different potencies and selectivities. This approach can be guided by computational modeling to predict the optimal stereochemistry for a given target.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-Phenylpiperazine |
| 1-(4-Methoxyphenyl)piperazine |
| Arginine |
Conclusion and Future Research Directions
Synthesis of Current Research Landscape on 1-(4-Ethoxyphenyl)piperazine (B1581692) and Related Acetic Acid Chemistry
The current body of research on 1-(4-ethoxyphenyl)piperazine primarily situates it as an intermediate or a structural motif within the broader context of medicinal chemistry and drug discovery. The piperazine (B1678402) ring is a well-regarded scaffold due to its versatile chemical reactivity and its ability to improve the pharmacokinetic properties of drug candidates. nih.govmdpi.com The synthesis of N-arylpiperazines, including the 1-(4-ethoxyphenyl)piperazine moiety, is well-established, often involving the reaction of diethanolamine (B148213) with the corresponding aniline (B41778) (p-phenetidine) or through nucleophilic aromatic substitution reactions. nih.govcore.ac.uk
The role of acetic acid in the chemistry of 1-(4-ethoxyphenyl)piperazine and its analogues is multifaceted, though direct studies on the specific salt "Acetic acid;1-(4-ethoxyphenyl)piperazine" are not extensively documented in current literature. Acetic acid's involvement can be categorized as follows:
As a Reagent/Solvent System: In the synthesis of various piperazine derivatives, acetic acid is sometimes employed as part of the reaction medium. For instance, the iron-acetic acid system is a classic method for the reduction of nitro groups, a common step in building complex aniline precursors for piperazine synthesis. researchgate.net
In Demethylation/Dealkylation Reactions: Strong acids, occasionally in conjunction with acetic anhydride (B1165640), are used for the cleavage of ether groups, such as the demethylation of methoxyphenylpiperazine derivatives to their corresponding hydroxyphenylpiperazine analogues. core.ac.uk This is relevant to the ethoxy group in 1-(4-ethoxyphenyl)piperazine.
Formation of Acetyl Derivatives (Amides): The secondary amine in the piperazine ring is nucleophilic and can react with acetic acid derivatives, such as acetic anhydride, to form an N-acetyl piperazine. The synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine, a closely related compound, proceeds via the reaction of the parent piperazine with acetic anhydride, highlighting a key interaction pathway.
While extensive research exists on the synthesis of complex derivatives built upon the 1-(4-ethoxyphenyl)piperazine scaffold for various therapeutic targets researchgate.netresearchgate.net, the fundamental chemistry of its interaction with simple carboxylic acids like acetic acid remains a less explored area. The primary focus has been on creating new chemical entities with specific biological activities rather than characterizing their simple salts.
Identification of Key Research Gaps and Emerging Trends
The review of the current literature reveals several significant research gaps concerning this compound. The most prominent gap is the lack of specific data on the formation, isolation, and characterization of the acetate (B1210297) salt of 1-(4-ethoxyphenyl)piperazine. This includes detailed physicochemical properties such as solubility, melting point, crystal structure, and stability.
Emerging trends in medicinal chemistry point towards a greater emphasis on the developability of drug candidates, where salt selection is a critical step. Understanding the properties of simple salts like the acetate is crucial for optimizing formulation and delivery. Therefore, a clear research gap exists in the area of salt engineering and pre-formulation studies for this specific compound.
Another underexplored area is the comparative analysis of 1-(4-ethoxyphenyl)piperazine's reactivity with acetic acid versus other carboxylic acids. Such studies could provide valuable insights into structure-property relationships and guide the selection of appropriate counter-ions for pharmaceutical development.
Prospective Methodological Advancements in Synthesis and Analysis
Future research into 1-(4-ethoxyphenyl)piperazine and its derivatives can benefit significantly from modern synthetic and analytical methodologies.
Synthesis: Recent advances in synthetic organic chemistry offer more efficient and selective routes to piperazine derivatives. mdpi.com
C-H Functionalization: Direct functionalization of the C-H bonds on the piperazine ring or the aromatic system would allow for the synthesis of novel analogues without the need for lengthy, traditional multi-step procedures. mdpi.com
Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety for key synthetic steps.
Multicomponent Reactions (MCRs): MCRs provide a pathway to construct complex molecules, including piperazine derivatives, in a single step from multiple starting materials, which is highly efficient. tandfonline.com
Analysis: For the analysis of the acetic acid-piperazine salt, advanced analytical techniques are indispensable.
Solid-State NMR (ssNMR): This technique can provide detailed information about the crystal structure and intermolecular interactions within the salt.
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of the acetate salt, revealing the precise nature of the ionic interaction between the protonated piperazine and the acetate anion.
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point, thermal stability, and presence of different polymorphic forms.
Table 1: Prospective Methodological Advancements
| Methodology | Application in Research | Potential Impact |
|---|---|---|
| C-H Functionalization | Synthesis of novel derivatives of 1-(4-ethoxyphenyl)piperazine | Rapid library generation for structure-activity relationship studies. |
| Flow Chemistry | Optimized synthesis of 1-(4-ethoxyphenyl)piperazine and its acetate salt | Improved yield, purity, scalability, and safety. |
| Single-Crystal X-ray Diffraction | Structural elucidation of the this compound salt | Definitive confirmation of salt formation and intermolecular interactions. |
| Solid-State NMR | Characterization of the solid form of the salt | Insights into polymorphism and local chemical environments. |
Potential for Further Exploration of Acetic Acid-Piperazine Interactions and their Implications
The interaction between acetic acid and 1-(4-ethoxyphenyl)piperazine is a classic acid-base reaction, resulting in the formation of a salt. The implications of this interaction are significant and warrant further exploration.
Pharmaceutical Implications: The formation of an acetate salt can dramatically alter the physicochemical properties of the parent compound, 1-(4-ethoxyphenyl)piperazine.
Solubility and Dissolution Rate: For poorly soluble basic compounds, salt formation is a common strategy to enhance aqueous solubility and dissolution rate, which can, in turn, improve bioavailability. Investigating the acetate salt's properties is a critical step in assessing its potential as a drug candidate intermediate.
Stability and Hygroscopicity: The salt form can have different stability and hygroscopicity profiles compared to the free base. A stable, non-hygroscopic salt is highly desirable for pharmaceutical manufacturing and storage.
Polymorphism: The acetate salt may exist in different crystalline forms (polymorphs), each with unique properties. A thorough polymorphic screen would be essential to identify the most stable form for development.
Synthetic and Chemical Implications: Beyond pharmaceuticals, the interaction is relevant in synthetic chemistry. The protonation of the piperazine nitrogen by acetic acid can be used to:
Protecting Groups: Temporarily protonating one nitrogen can influence the regioselectivity of subsequent reactions on the other nitrogen atom.
Purification: Salt formation is a standard method for the purification of basic compounds, allowing for easy separation from non-basic impurities through crystallization.
Future research should focus on a comprehensive characterization of the this compound salt. This would not only fill a significant gap in the current literature but also provide valuable data for any future development of this chemical entity in materials science or as a pharmaceutical intermediate.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Acetic acid;1-(4-ethoxyphenyl)piperazine?
- Methodology : The compound is synthesized via the Prelog method, where 1-(4-ethoxyphenyl)piperazine is prepared by reacting 1-arylpiperazines with substituted epoxides. The free amine is subsequently treated with glacial acetic acid to form the acetic acid salt . Alternative pathways include coupling reactions using acetic acid as a catalyst, as seen in peptide derivatization protocols .
- Key Considerations : Ensure stoichiometric control during salt formation to avoid impurities. Characterization via NMR and mass spectrometry is critical to confirm purity .
Q. Which analytical techniques are optimal for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : For confirming the piperazine backbone and ethoxyphenyl/acetic acid substituents.
- Mass Spectrometry (MALDI-TOF or ESI-MS) : To determine molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding interactions in the acetate salt form .
Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound?
- Physicochemical Data :
| Property | Value/Description | Source |
|---|---|---|
| pKa (piperazine N-H) | ~9.2–10.5 (varies with substitution) | |
| Melting Point | 42–47°C (similar analogues) | |
| Solubility | Moderate in polar solvents (e.g., DMSO, acetic acid) |
- Methodology : Use potentiometric titration for pKa determination and differential scanning calorimetry (DSC) for thermal stability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or piperazine ring) influence biological activity?
- SAR Analysis :
- Ethoxy Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted applications .
- Acetic Acid Moiety : Introduces hydrogen-bonding capacity, affecting receptor binding (e.g., serotonin or carbonic anhydrase inhibition) .
Q. What metabolic pathways are anticipated for this compound based on piperazine derivatives?
- Metabolic Pathways :
- Phase I Metabolism : Hydroxylation of the ethoxyphenyl ring or piperazine degradation to ethylenediamine derivatives .
- Phase II Metabolism : Glucuronidation or sulfation of hydroxylated metabolites .
Q. How can this compound be quantified in complex biological matrices?
- Analytical Workflow :
Derivatization : Use piperazine-specific reagents (e.g., 2-pyridylpiperazine) to enhance MS detectability .
Chromatography : Reverse-phase HPLC with UV/fluorescence detection (λ = 254 nm).
Validation : Spike-and-recovery experiments in plasma/urine to assess accuracy (target: >90%) .
Q. What are the potential pharmacological applications of this compound?
- Therapeutic Targets :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
